3-Benzyl-2-mercapto-3H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

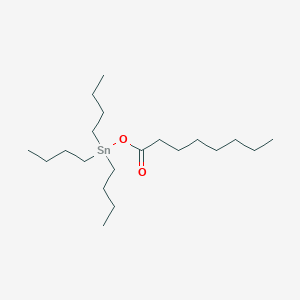

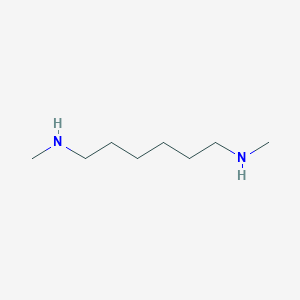

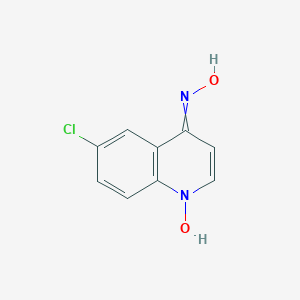

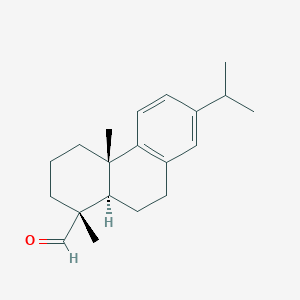

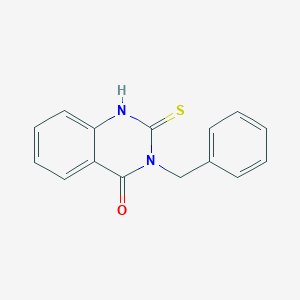

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C15H12N2OS . It is a quinazolinone derivative, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one involves several steps. The yield of the synthesis process is around 83% . The process involves condensation reactions and the use of various reagents .Molecular Structure Analysis

The molecular structure of 3-Benzyl-2-mercapto-3H-quinazolin-4-one includes a benzyl group attached to a quinazolinone core . The quinazolinone core contains a sulfur atom, which is a key feature of this class of compounds .Chemical Reactions Analysis

3-Benzyl-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions. For instance, it can act as a dihydrofolate reductase (DHFR) inhibitor . It can also undergo condensation reactions with substituted aroyl chloride to yield thioesters .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one include a molecular weight of 268.3 g/mol, a density of 1.4±0.1 g/cm3, and a boiling point of 441.6±38.0 °C at 760 mmHg . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinazolinone derivatives, including 3-Benzyl-2-mercapto-3H-quinazolin-4-one, have been found to exhibit significant antimicrobial activity . For instance, substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .

Antioxidant Activity

Quinazolin-4-ones are known for their wide range of biological activities, and phenolic compounds display an important antioxidant effect . Some compounds, especially the ortho diphenolic ones, exerted a stronger antioxidant effect than ascorbic acid and Trolox .

Anticancer Activity

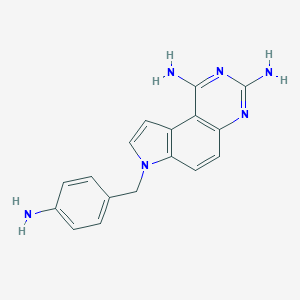

Quinazolinone derivatives reveal various medicinal properties such as anticancer activities . The compound 2- (4-hydroxybenzyl) quinazolin-4 (3 H)-one (HBQ, III), which is obtained from a fungus found in marine sediment, has been shown to have significant cytotoxic activity against certain cancer cell lines .

Anti-inflammatory Activity

Quinazolinone derivatives, including 3-Benzyl-2-mercapto-3H-quinazolin-4-one, have been reported to possess anti-inflammatory activities .

Analgesic Activity

Quinazolinone derivatives are also known for their analgesic activities .

Anticonvulsant Activity

Quinazolinone derivatives have been reported to possess anticonvulsant activities .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Some studies suggest that quinazolinone derivatives can induce changes in cell membrane permeability . This could potentially disrupt normal cell function, leading to the observed biological effects.

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, inflammation, and infection response .

Pharmacokinetics

The compound’s molecular weight (268334 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

Some quinazolinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZHJCIFHRWNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350140 |

Source

|

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

13906-05-3 |

Source

|

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.